2'-(Dimethylamino)-[1,1'-binaphthalen]-2-ol
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Overview
Description
2’-(Dimethylamino)-[1,1’-binaphthalen]-2-ol is an organic compound that features a binaphthyl structure with a dimethylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Dimethylamino)-[1,1’-binaphthalen]-2-ol typically involves the reaction of 2-naphthol with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Naphthol+Dimethylamine→2’-(Dimethylamino)-[1,1’-binaphthalen]-2-ol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like column chromatography and recrystallization are often employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2’-(Dimethylamino)-[1,1’-binaphthalen]-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted binaphthyl derivatives.
Scientific Research Applications
2’-(Dimethylamino)-[1,1’-binaphthalen]-2-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2’-(Dimethylamino)-[1,1’-binaphthalen]-2-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the binaphthyl structure provides a rigid framework that can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2’-Amino-[1,1’-binaphthalen]-2-ol
- 2’-Hydroxy-[1,1’-binaphthalen]-2-ol
- 2’-Methoxy-[1,1’-binaphthalen]-2-ol
Uniqueness
2’-(Dimethylamino)-[1,1’-binaphthalen]-2-ol is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions and stability.
Properties
Molecular Formula |
C22H19NO |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C22H19NO/c1-23(2)19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24/h3-14,24H,1-2H3 |
InChI Key |
HJTXMDPHWBQULQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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